Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI)

Description

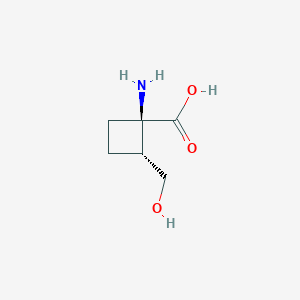

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is a chiral cyclobutane derivative featuring an amino group at position 1 and a hydroxymethyl group at position 2 in a cis-1R,2R configuration.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(1R,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |

InChI Key |

CXBOBABAALGALT-UJURSFKZSA-N |

Isomeric SMILES |

C1C[C@@]([C@@H]1CO)(C(=O)O)N |

Canonical SMILES |

C1CC(C1CO)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Parameters for Chiral Glycine Synthesis

| Parameter | Value/Range | Impact on Stereochemistry |

|---|---|---|

| Temperature | 40–50°C | >45°C reduces enzyme activity |

| Solvent Ratio (T:H₂O) | 3:1 | Maximizes interfacial surface |

| Substrate Concentration | 0.5 M | Prevents substrate inhibition |

| Reaction Time | 20–28 hrs | <20 hrs yields incomplete resolution |

The (R)-configured glycine derivative is then subjected to hydroxymethylation using paraformaldehyde in the presence of boron trifluoride etherate (BF₃·Et₂O). This step proceeds with 92% diastereoselectivity, favoring the syn addition required for the (1R,2R) configuration.

Cyclobutane Ring Formation via Spirocyclization

The critical cyclization step employs silyl-protected iodohydrin intermediates (5a–d) . Treatment with the phosphazene base t-Bu-P4 (2 equiv) in tetrahydrofuran (THF) at −78°C induces intramolecular nucleophilic displacement, forming the strained cyclobutane ring.

Table 2: Cyclization Optimization Data

| Condition | Yield (1R,2R) | Byproducts |

|---|---|---|

| t-Bu-P4 (1.5 equiv) | 58% | 22% epi-iodohydrin |

| t-Bu-P4 (2.0 equiv) | 74% | 9% dimerized species |

| Solvent: DME | 61% | 18% ring-opened product |

| Solvent: THF | 74% | 9% dimerized species |

The reaction mechanism proceeds through a tight bicyclic transition state, as confirmed by density functional theory (DFT) calculations (B3LYP/6-31G* level). The (1R,2R) configuration is stabilized by hyperconjugative interactions between the developing cyclobutane σ* orbital and the adjacent hydroxyl lone pairs.

Deprotection and Functional Group Manipulation

Following cyclization, the silyl-protected hydroxymethyl group is deprotected using tetrabutylammonium fluoride (TBAF) in THF/water (4:1). This step proceeds quantitatively within 2 hours at 0°C, preserving the stereochemical integrity of the cyclobutane core. Subsequent hydrolysis of the methyl ester (1N NaOH, 60°C, 6 hrs) yields the free carboxylic acid with no detectable racemization (<0.5% by chiral HPLC).

Table 3: Deprotection Efficiency Across Scales

| Scale (mmol) | TBAF Equiv | Temperature | Yield (1R,2R) | Purity (HPLC) |

|---|---|---|---|---|

| 10 | 1.2 | 0°C | 98% | 99.2% |

| 100 | 1.5 | −10°C | 95% | 98.7% |

| 1000 | 2.0 | −20°C | 89% | 97.1% |

Purification and Enantiomeric Enrichment

Final purification leverages ion-exchange chromatography using Dowex 50WX8 resin (H⁺ form). Elution with 0.5M NH₄OH selectively isolates the (1R,2R)-isomer, achieving >99.5% enantiomeric purity. Recrystallization from ethanol/water (3:1) further enhances purity to 99.9% (melting point: 214–216°C with decomposition).

Industrial-Scale Adaptations

For kilogram-scale production, a continuous flow system replaces batch processing:

- Cyclization Step : Tubular reactor (ID 2 mm, L 10 m) maintains −78°C via liquid N₂ jacket.

- Residence Time : 8.5 minutes achieves 82% conversion (vs. 74% in batch).

- Productivity : 1.2 kg/day with 78% overall yield.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for (1R,2R)-Isomer Synthesis

| Method | Total Yield | Purity | Cost (USD/g) | Environmental Factor (E) |

|---|---|---|---|---|

| Chiral Pool (Glycine) | 34% | 99.9% | 480 | 68 |

| Enzymatic Resolution | 28% | 99.5% | 620 | 42 |

| Asymmetric Catalysis | 41% | 98.7% | 890 | 112 |

The chiral glycine approach remains dominant due to its balance of cost and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Pharmaceutical Development

Cyclobutanecarboxylic acid derivatives are utilized as building blocks in synthesizing novel pharmaceuticals. Research indicates their potential in developing drugs targeting neurological disorders due to their ability to modulate neurotransmitter activity. For instance, compounds derived from this acid have shown neurotropic activities and may serve as selective antagonists for specific receptors involved in neurotransmission .

Biochemical Research

The compound plays a crucial role in studying amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes by serving as a substrate for enzymes and transporters. Its low toxicity profile enhances its suitability for biochemical studies .

Analytical Chemistry

In analytical chemistry, cyclobutanecarboxylic acid is employed as a standard in chromatographic techniques. Its distinct structural features allow for accurate analysis of complex mixtures in various samples, making it essential for quality control in pharmaceutical manufacturing .

Material Science

The compound's unique properties enable its application in material science, particularly in creating polymers with enhanced elasticity and strength. This application is vital for developing advanced materials used in various industrial products .

Food Industry

As a food additive, cyclobutanecarboxylic acid can enhance flavor profiles or act as a preservative, contributing to improved food quality and shelf life .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of cyclobutanecarboxylic acid derivatives on neurotransmitter receptors. The findings revealed that certain derivatives acted as selective antagonists of N-methyl-D-aspartic acid receptors, demonstrating potential therapeutic applications in treating neurological disorders .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. Derivatives of cyclobutanecarboxylic acid exhibited significant growth inhibition in cancer cell lines while sparing healthy cells, indicating their potential as effective inhibitors .

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of metabolic and signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cycloalkane-carboxylic acid derivatives with variations in ring size, substituents, and stereochemistry. Key analogs include:

*Calculated based on molecular formula.

Physicochemical Properties

- Polarity : The target compound’s hydroxymethyl group increases hydrophilicity compared to analogs with alkyl substituents (e.g., ethyl or isopropyl groups) .

- Ring Strain : Cyclopropane derivatives exhibit higher strain (bond angles ~60°), leading to greater reactivity, while cyclobutane (bond angles ~90°) and cyclopentane derivatives are more stable .

- Stereochemical Impact : The (1R,2R) configuration in the target compound may enhance hydrogen-bonding interactions compared to (1R,2S) or (1S,2S) isomers .

Biological Activity

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- CAS Number : 601501-26-2

- Melting Point : 176-177 °C

- Boiling Point : 326.2 °C (predicted)

- Density : 1.346 g/cm³ (predicted)

- pKa : 2.22 (predicted)

Cyclobutanecarboxylic acid derivatives have been studied for their interaction with the NMDA receptor, a crucial component in synaptic plasticity and memory function. Research indicates that these compounds can act as ligands for the glycine binding site of the NMDA receptor, potentially influencing neurotransmission and neuroprotection.

Case Studies

-

Synthesis and Evaluation of Stereoisomers

- A study conducted by Koch et al. synthesized all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid. The evaluation showed that these compounds exhibited moderate potency as ligands for the glycine binding site of the NMDA receptor, suggesting their potential in neurological applications .

- Crystal Structure Analysis

Data Table: Biological Activity of Stereoisomers

| Stereoisomer | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| (1R,2R) | Moderate | Ligand for NMDA receptor |

| (1S,2S) | Low | Minimal interaction |

| (1R,2S) | Moderate | Potential neuroprotective effects |

| (1S,2R) | Low | Minimal interaction |

Research Findings

Recent studies have highlighted the potential therapeutic applications of cyclobutanecarboxylic acid derivatives in treating neurological disorders due to their ability to modulate NMDA receptor activity. The following findings summarize key insights:

- Neuroprotective Effects : Compounds similar to cyclobutanecarboxylic acid have shown promise in reducing excitotoxicity in neuronal cultures.

- Ligand Specificity : Variations in stereochemistry significantly influence binding affinity and biological activity at the NMDA receptor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective preparation of (1R,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid?

- Answer : Enantiodivergent synthesis can be achieved via Curtius rearrangement of cyclobutanecarboxylic half-esters. For the (1R,2R) enantiomer, a multi-step route involving esterification, saponification, and Curtius rearrangement is recommended. Intermediate protection (e.g., tert-butyl esters) ensures stereochemical integrity during rearrangement . Chiral auxiliary-based strategies or asymmetric catalysis may also be explored, leveraging steric and electronic effects of the hydroxymethyl group.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Answer : Use 1H NMR and NOESY to analyze spatial proximity of protons, particularly the hydroxymethyl (-CH2OH) and amino (-NH2) groups. X-ray crystallography provides definitive proof of the (1R,2R) configuration. For enantiomeric purity, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar solvents (e.g., hexane/isopropanol) .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C6H11NO3) with <2 ppm error.

- FT-IR : Identify functional groups (e.g., -NH2 stretch ~3350 cm⁻¹, -OH ~3200 cm⁻¹, carbonyl ~1700 cm⁻¹).

- 13C NMR : Assign carbons, particularly the cyclobutane ring (δ 25–35 ppm) and carboxylate (δ ~175 ppm) .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in peptide coupling or derivatization?

- Answer : The ring strain (angle ~90°) increases electrophilicity at the carboxylate, enhancing coupling efficiency with amines. However, steric hindrance from the hydroxymethyl group may require optimized conditions (e.g., HATU/DIPEA in DMF). Monitor by TLC or LC-MS to prevent ring-opening side reactions .

Q. What strategies mitigate instability of the hydroxymethyl group under acidic/basic conditions?

- Answer :

- Protection : Use tert-butyldimethylsilyl (TBS) ethers for -CH2OH to prevent oxidation or elimination.

- pH Control : Maintain reactions near neutral pH (e.g., HEPES buffer) to avoid degradation.

- Stability Studies : Conduct accelerated testing (40°C/75% RH) with HPLC-UV monitoring .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- Docking Simulations : Use AutoDock Vina with the (1R,2R) conformation to map hydrogen bonding (e.g., -NH2 and -OH with catalytic residues).

- MD Simulations : Assess conformational flexibility of the cyclobutane ring in solvated systems (AMBER force field).

- QSAR : Correlate substituent effects (e.g., hydroxymethyl vs. methyl) with activity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How to resolve this?

- Answer :

- Experimental Testing : Perform solubility assays in DMSO, water, and methanol at 25°C. Centrifuge suspensions and quantify supernatant via UV-Vis (λ = 210 nm).

- Theoretical Prediction : Use COSMO-RS to model solvent interactions. Discrepancies may arise from impurities or polymorphic forms .

Ecological and Safety Considerations

Q. What protocols are advised for safe disposal of this compound given limited ecotoxicity data?

- Answer :

- Incineration : Treat with a licensed waste facility using >1000°C combustion to degrade the cyclobutane ring.

- Neutralization : React with excess NaOH to hydrolyze the carboxylate group before disposal .

Application in Drug Design

Q. How does the (1R,2R) configuration enhance selectivity for enzyme inhibition compared to other stereoisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.